molecular formula C19H16N6O3S2 B11694349 4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

Cat. No.: B11694349
M. Wt: 440.5 g/mol
InChI Key: NOKQTWBVDLECDZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a pyrazole-thiazole core conjugated with a hydrazinyl-benzenesulfonamide moiety. Its structure includes:

  • A 3-methyl-5-oxo-pyrazol-4-ylidene ring, which stabilizes the hydrazine linkage via resonance .
  • A benzenesulfonamide group, known for enhancing solubility and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C19H16N6O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C19H16N6O3S2/c1-12-17(23-22-14-7-9-15(10-8-14)30(20,27)28)18(26)25(24-12)19-21-16(11-29-19)13-5-3-2-4-6-13/h2-11,24H,1H3,(H2,20,27,28)

InChI Key

NOKQTWBVDLECDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-{2-[(4E)-3-METHYL-5-OXO-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazine linkages. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[(4E)-3-METHYL-5-OXO-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked pyrazole-thiazole hybrids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Physicochemical Properties Biological Activity / Applications References
Target Compound 4-Phenylthiazole, benzenesulfonamide Solubility: Not explicitly reported Under investigation (e.g., enzyme inhibition)
4-{2-[3-(4-Nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl}benzenesulfonic acid Nitrophenyl substitution at pyrazole; sulfonic acid instead of sulfonamide Higher polarity due to nitro and sulfonic acid Potential acidic catalysis or binding
Ethyl 4-[(2E)-2-(5-oxo-1,3-diphenylpyrazol-4-ylidene)hydrazinyl]benzoate Ethyl ester instead of sulfonamide; diphenylpyrazole LogP likely higher (lipophilic ester group) Photovoltaic or material science applications
4-{(2E)-2-[(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydrothiazol-4-yl}-N,N-dimethylbenzenesulfonamide Furan substituent; dimethylsulfonamide Water solubility: 0.9 µg/mL (pH 7.4) Antimicrobial or solubility studies
IN-ASA (Azopyrazole metal complexes) Pyridinoyl group; metal-coordinated structure Enhanced stability via chelation Microbicidal activity

Key Findings :

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase polarity and reactivity but may reduce membrane permeability.
  • Aromatic Substituents (e.g., 4-phenylthiazole in the target compound): Enhance π-π interactions, critical for binding to hydrophobic enzyme pockets .
  • Sulfonamide vs. Sulfonic Acid : Sulfonamides (pKa ~10) are less acidic than sulfonic acids (pKa ~1), affecting solubility and ionization at physiological pH .

Synthetic Routes :

  • The target compound is synthesized via hydrazone formation between pyrazole-carbaldehydes and sulfonamide derivatives .
  • Analogous compounds with ester or nitro groups employ Ullmann coupling or nucleophilic substitution .

Biological Relevance :

  • Sulfonamide Derivatives : Exhibit diuretic and carbonic anhydrase inhibitory activity .
  • Metal Complexes (e.g., IN-ASA): Show enhanced microbicidal activity due to chelation effects .

Table 2: Computational and Analytical Tools Used in Studies

Tool/Software Application Example in Evidence
SHELX Crystal structure refinement Structural validation
ORTEP-3 Graphical representation of crystal structures Molecular visualization
Multiwfn Wavefunction analysis (e.g., electrostatic potential mapping) Electronic property analysis

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